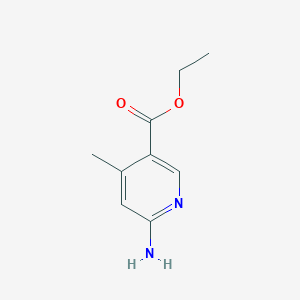

Ethyl 6-amino-4-methylnicotinate

Beschreibung

Eigenschaften

Molekularformel |

C9H12N2O2 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

ethyl 6-amino-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI-Schlüssel |

YTKNDZOZVKXNBC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(C=C1C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Structure

- Chemical Name: Ethyl 6-amino-4-methylnicotinate

- Chemical Formula: C10H14N2O2

- Structural Features:

- Pyridine ring with an amino group at the 6-position

- Methyl group at the 4-position

- Ethyl ester functional group at the carboxylate position (nicotinate)

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 6-amino-4-methylnicotinate typically involves:

- Starting from appropriately substituted nicotinic acid derivatives (e.g., 6-chloro-4-methylnicotinic acid or its esters)

- Introduction of the amino group via nucleophilic substitution or ammonolysis

- Esterification or transesterification to form the ethyl ester

The key challenge is selective substitution at the 6-position without affecting the 4-methyl group or the ester moiety.

Preparation via Halogenated Nicotinate Esters and Ammonolysis

One well-documented method involves preparing halogenated nicotinate esters followed by substitution with ammonia to introduce the amino group.

Step 1: Preparation of 6-chloro-4-methylnicotinic acid ethyl ester

- Starting from 2-chloro-6-methylnicotinic acid, halogenation and esterification are performed.

- Example conditions:

- React 2-chloro-6-methylnicotinic acid with sulfur oxychloride in benzene under reflux for 3 hours to form the corresponding acid chloride.

- Subsequent reaction with ethanol in benzene at low temperature (around 10°C) yields 6-chloro-4-methylnicotinic acid ethyl ester.

- Purity achieved is typically >98% by gas chromatography (GC).

- Yield: Approximately 70-75%.

Step 2: Amination via Ammonia Gas

- The 6-chloro-4-methylnicotinic acid ethyl ester is reacted with ammonia gas in ethylene glycol at elevated temperature (~120°C) for 24 hours.

- The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom with an amino group.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is worked up by aqueous extraction and organic solvent separation.

- The product, Ethyl 6-amino-4-methylnicotinate, is isolated with yields around 85% and purity >90%.

Alternative Route: Condensation Using Beta-Aminocrotonic Acid Esters

Another approach involves the condensation of beta-aminocrotonic acid ethyl ester with aldehyde derivatives followed by cyclization to form substituted nicotinates.

Key Steps:

- React 1,1,3,3-tetraethoxypropane with a catalytic amount of acid (e.g., p-toluenesulfonic acid or hydrochloric acid) at 40-45°C to generate reactive intermediates.

- Add beta-aminocrotonic acid ethyl ester and ethanol; maintain reaction temperature at 50-60°C for 6-7 hours.

- The reaction mixture is concentrated under reduced pressure.

- Neutralization with sodium hydroxide or sodium carbonate aqueous solution adjusts pH to 6-7.

- Extraction with ethyl acetate and washing with water removes impurities.

- Final distillation under vacuum yields ethyl 2-methylnicotinate derivatives with yields between 65-70% and purities >98%.

Though this method is described for 2-methylnicotinate derivatives, it provides a conceptual framework for synthesizing related methyl and amino-substituted nicotinates, including the 4-methyl and 6-amino substituted target compound, by modifying the starting materials and reaction conditions.

Data Tables Summarizing Preparation Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Halogenation & Esterification | 2-chloro-6-methylnicotinic acid, SOCl2, benzene | Reflux (~80) | 3 | ~73.5 | >98 | Formation of acid chloride and ester |

| 2 | Amination (Ammonolysis) | 6-chloro-4-methylnicotinic acid ethyl ester, NH3 gas, ethylene glycol | 120 | 24 | 85 | 90.2 | Nucleophilic substitution of Cl by NH2 |

| 3 | Condensation & Cyclization | Beta-aminocrotonic acid ethyl ester, tetraethoxypropane, acid catalyst, ethanol | 40-60 | 6-7 | 65-70 | >98 | Alternative synthesis route |

Extensive Research Discoveries and Notes

The halogenation followed by ammonolysis method is favored for its simplicity and relatively high yields. The use of ethylene glycol as solvent in the amination step facilitates ammonia dissolution and nucleophilic substitution.

The condensation method using beta-aminocrotonic acid esters allows for structural diversity and can be adapted to synthesize various substituted nicotinates, including ethyl esters with methyl and amino groups on the pyridine ring.

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm product purity and structure. For example, ^1H NMR data for related ethyl nicotinate derivatives show characteristic signals for aromatic protons, methyl groups, and ethyl ester moieties, confirming substitution patterns.

The reaction conditions such as temperature, solvent choice, and pH adjustment during workup are critical for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of Ethyl 6-amino-4-methylnicotinate.

Reduction: Ethyl 6-amino-4-methylpyridin-3-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-4-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Substituent Variations and Electronic Effects

Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (Compound 15)

- Substituents: 5-cyano, 4-phenyl, and a bulky benzylpiperidinyl group at the 6-position.

- Impact: The 5-cyano group enhances electron-withdrawing effects, while the 4-phenyl and benzylpiperidinyl groups increase lipophilicity. These features improve binding to acetylcholinesterase compared to the simpler Ethyl 6-amino-4-methylnicotinate, as demonstrated by its pharmacological assessment .

- Synthetic Yield : 74%, indicating moderate efficiency in preparation .

Ethyl 2-amino-6-methyl-4-phenylnicotinate (12b)

- Substituents: Amino at 2-position, methyl at 6-position, phenyl at 4-position.

- However, the amino group at the 2-position alters hydrogen-bonding interactions compared to the 6-amino derivative.

- Synthetic Yield : 52%, suggesting challenges in achieving high yields .

Methyl 4-amino-6-methylnicotinate

- Substituents: Methyl ester (vs. ethyl) and amino at 4-position (vs. 6-position).

- The 4-amino group shifts the electronic distribution, altering reactivity in further substitutions .

Ester Group Variations

Ethyl 3-amino-4-pyridinecarboxylate

- Substituents: Ethyl ester at 4-position and amino at 3-position.

- Impact: The ester position (4 vs. 3) alters steric hindrance and electronic effects. This compound may exhibit different metabolic stability compared to Ethyl 6-amino-4-methylnicotinate due to esterase accessibility .

Methyl 6-chloro-4-methylnicotinate

Functional Group Additions

Ethyl 4-amino-5-cyano-6-[(2-hydroxyethyl)amino]-2-methylnicotinate

- Substituents: Cyano at 5-position and hydroxyethylamino at 6-position.

- Impact: The cyano group increases polarity, while the hydroxyethylamino group enables hydrogen bonding, as shown in its crystal structure .

Ethyl 6-acetyl-5-chloronicotinate

- Substituents : Acetyl at 6-position and chloro at 5-position.

- Impact: The acetyl group introduces steric bulk and electron-withdrawing effects, deactivating the ring toward electrophilic attacks. This compound’s molecular weight (227.65 g/mol) is lower than Ethyl 6-amino-4-methylnicotinate, likely due to the absence of an amino group .

Biologische Aktivität

Ethyl 6-amino-4-methylnicotinate is a compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 6-amino-4-methylnicotinate belongs to the class of nicotinic acid derivatives. Its molecular structure includes a pyridine ring with an amino group and an ethyl ester functional group, which enhances its solubility and bioactivity. The molecular formula is C₉H₁₁N₃O₂.

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 181.20 g/mol |

| Functional Groups | Amino, Ethyl Ester |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that ethyl 6-amino-4-methylnicotinate exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Properties

Several studies have reported the anticancer effects of ethyl 6-amino-4-methylnicotinate. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment. For instance, derivatives have shown significant inhibition in proliferation assays with IC50 values in the low micromolar range .

The mechanism through which ethyl 6-amino-4-methylnicotinate exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 6-amino-4-methylnicotinate against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that ethyl 6-amino-4-methylnicotinate induces apoptosis through caspase activation. The compound exhibited an IC50 value of approximately 20 µM in HeLa cells, highlighting its potency as an anticancer agent .

Study 3: Mechanistic Insights

Molecular docking studies have been conducted to understand the binding interactions between ethyl 6-amino-4-methylnicotinate and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, thereby inhibiting their function and contributing to its anticancer effects .

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with ethyl 6-amino-4-methylnicotinate. Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety profiles.

- Mechanistic studies to identify specific molecular targets.

- Development of derivatives with enhanced potency and selectivity for therapeutic applications.

Q & A

Q. Table 1. Structural Analogs and Key Properties

Q. Table 2. Recommended Analytical Techniques

| Parameter | Technique | Key Metrics |

|---|---|---|

| Purity | HPLC with UV detection | Retention time, peak area (>98%) |

| Structural Confirmation | ¹H/¹³C NMR | Chemical shifts (e.g., ester CO at ~165 ppm) |

| Solubility | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, polydispersity index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.